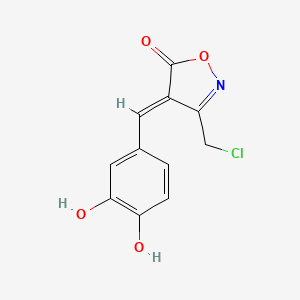

(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one

Description

(4E)-3-(Chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one is a substituted isoxazole derivative characterized by a chloromethyl group at position 3 and a 3,4-dihydroxybenzylidene moiety at position 4 of the isoxazol-5(4H)-one core.

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYWFCBMPZRTE-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one is a derivative of isoxazole, a class of heterocyclic compounds known for their diverse biological activities. Isoxazole derivatives have been extensively studied for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives typically involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds. For this compound, a common synthetic route includes:

- Reagents : Hydroxylamine hydrochloride, ethyl acetoacetate, and various aromatic aldehydes.

- Conditions : The reaction is often conducted under mild conditions to promote high yields while minimizing side reactions.

Antimicrobial Activity

Isoxazole derivatives have shown significant antimicrobial properties. A study indicated that isoxazol-5(4H)-one derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition ranged from 15 to 30 mm with minimum inhibitory concentrations (MICs) between 250 and 900 µg/mL .

Anticancer Activity

Recent research has highlighted the anticancer potential of isoxazole derivatives. Compounds similar to this compound were evaluated against various cancer cell lines. For instance:

- Lung Cancer : Certain derivatives showed excellent activity against A549 lung cancer cells, comparable to doxorubicin .

- Mechanisms : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Isoxazole derivatives have been identified as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's. For example:

- Compounds exhibiting IC50 values in the low micromolar range demonstrate effective inhibition against AChE .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Study A | Isoxazole Derivative | AChE Inhibition | 29.46 µM |

| Study B | Isoxazole Derivative | Anticancer (A549) | Comparable to Doxorubicin |

| Study C | Isoxazole Derivative | Antimicrobial (Gram-positive) | MIC 250-900 µg/mL |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between isoxazole derivatives and their biological targets. These studies reveal that:

- Hydrogen Bonds : Critical interactions often involve hydrogen bonding between the nitrogen or oxygen atoms in the isoxazole ring and amino acid residues in target proteins.

- Selectivity : Some derivatives exhibit selectivity towards specific enzymes, enhancing their therapeutic potential while reducing side effects.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its unique structural features, which may enhance biological activity. Its isoxazole moiety is known for contributing to various biological properties, making it a candidate for drug development.

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds exhibit antioxidant properties. The presence of hydroxyl groups in (4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Proteomics Research

This compound is utilized in proteomics studies due to its ability to interact with proteins. It serves as a reagent for labeling and studying protein interactions, which is crucial for understanding cellular processes and disease mechanisms .

Case Study 1: Antioxidant Efficacy

A study conducted on various isoxazole derivatives demonstrated that this compound exhibited significant antioxidant activity compared to other compounds in its class. The research utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing a promising IC50 value that supports its potential therapeutic use against oxidative stress .

Case Study 2: Protein Labeling

In proteomics research, this compound was employed as a labeling agent for specific proteins in cell lysates. The study highlighted its effectiveness in selectively binding to target proteins, facilitating the analysis of protein interactions through mass spectrometry techniques. This application underscores its utility in advancing our understanding of complex biological systems .

Comparison with Similar Compounds

Key Observations :

- Chloromethyl vs. Methyl/Phenyl Groups : The chloromethyl group at position 3 enhances electrophilicity and may influence binding to biological targets compared to methyl or phenyl substituents .

- Dihydroxybenzylidene vs. Other Aromatic Substituents : The 3,4-dihydroxybenzylidene moiety (as in 4u) is associated with antioxidant activity due to its catechol-like structure, which facilitates free radical scavenging . Bromo or methoxy substituents (e.g., 4j, 4c) alter electronic properties and solubility .

Antioxidant Activity

- Compound 4u (3-phenyl-4-(3,4-dihydroxybenzylidene)) demonstrated significant antioxidant activity in DPPH assays, comparable to ascorbic acid . The target compound’s 3,4-dihydroxybenzylidene group likely confers similar activity, though the chloromethyl substituent may modulate potency.

- Compound 4c (3-methyl-4-(4-ethoxybenzylidene)) showed moderate antioxidant activity, suggesting electron-donating groups (e.g., ethoxy) are less effective than dihydroxy substituents .

Enzyme Inhibition

- (E)-3-Propyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (Compound 2) exhibited 72% inhibition of carbonic anhydrase, highlighting the role of heterocyclic substituents in enzyme binding . Chloromethyl-substituted analogs may exhibit enhanced inhibition due to stronger electrophilic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.